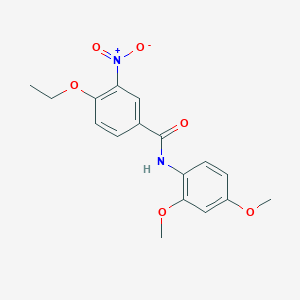![molecular formula C13H16N2OS B5765493 1-{3-[(5,5-dimethyl-4,5-dihydro-1,3-thiazol-2-yl)amino]phenyl}ethanone](/img/structure/B5765493.png)
1-{3-[(5,5-dimethyl-4,5-dihydro-1,3-thiazol-2-yl)amino]phenyl}ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{3-[(5,5-dimethyl-4,5-dihydro-1,3-thiazol-2-yl)amino]phenyl}ethanone, also known as DMPE, is a chemical compound that has been extensively studied for its potential applications in scientific research. DMPE is a thiazole-containing compound that has been shown to exhibit various biochemical and physiological effects, making it an interesting target for research in different fields.
Mécanisme D'action
The mechanism of action of 1-{3-[(5,5-dimethyl-4,5-dihydro-1,3-thiazol-2-yl)amino]phenyl}ethanone is not fully understood, but it is believed to involve the interaction of the thiazole ring with different targets, including proteins and nucleic acids. 1-{3-[(5,5-dimethyl-4,5-dihydro-1,3-thiazol-2-yl)amino]phenyl}ethanone has been shown to bind to DNA and RNA, leading to changes in their conformation and stability. 1-{3-[(5,5-dimethyl-4,5-dihydro-1,3-thiazol-2-yl)amino]phenyl}ethanone has also been shown to interact with different enzymes, including proteases and kinases, leading to changes in their activity.
Biochemical and Physiological Effects
1-{3-[(5,5-dimethyl-4,5-dihydro-1,3-thiazol-2-yl)amino]phenyl}ethanone has been shown to exhibit various biochemical and physiological effects, including the inhibition of cell proliferation and induction of apoptosis in cancer cells. 1-{3-[(5,5-dimethyl-4,5-dihydro-1,3-thiazol-2-yl)amino]phenyl}ethanone has also been shown to inhibit the activity of different enzymes, including proteases and kinases, leading to changes in cellular signaling pathways. 1-{3-[(5,5-dimethyl-4,5-dihydro-1,3-thiazol-2-yl)amino]phenyl}ethanone has also been shown to exhibit antioxidant and anti-inflammatory properties, making it a potential therapeutic agent for different diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-{3-[(5,5-dimethyl-4,5-dihydro-1,3-thiazol-2-yl)amino]phenyl}ethanone in lab experiments is its ability to interact with different targets, making it a versatile tool for studying different biological processes. 1-{3-[(5,5-dimethyl-4,5-dihydro-1,3-thiazol-2-yl)amino]phenyl}ethanone is also relatively easy to synthesize and can be obtained in large quantities. However, one of the limitations of using 1-{3-[(5,5-dimethyl-4,5-dihydro-1,3-thiazol-2-yl)amino]phenyl}ethanone is its potential toxicity, which can affect the accuracy of the results obtained in lab experiments.
Orientations Futures
There are several future directions for research on 1-{3-[(5,5-dimethyl-4,5-dihydro-1,3-thiazol-2-yl)amino]phenyl}ethanone, including the development of new synthesis methods and the optimization of its properties for different applications. 1-{3-[(5,5-dimethyl-4,5-dihydro-1,3-thiazol-2-yl)amino]phenyl}ethanone can also be further studied for its potential applications in drug delivery systems and biosensors. Additionally, more research is needed to fully understand the mechanism of action of 1-{3-[(5,5-dimethyl-4,5-dihydro-1,3-thiazol-2-yl)amino]phenyl}ethanone and its potential therapeutic applications in different diseases.
Méthodes De Synthèse
1-{3-[(5,5-dimethyl-4,5-dihydro-1,3-thiazol-2-yl)amino]phenyl}ethanone can be synthesized through various methods, including the reaction of 2-aminothiophenol with acetophenone in the presence of a catalyst. Other methods involve the use of different starting materials and reagents, but the overall process involves the formation of the thiazole ring and the attachment of the phenyl and ethanone groups.
Applications De Recherche Scientifique
1-{3-[(5,5-dimethyl-4,5-dihydro-1,3-thiazol-2-yl)amino]phenyl}ethanone has been used in various scientific research applications, including as a fluorescent probe for DNA and RNA detection, as a potential anticancer agent, and as a tool for studying protein-protein interactions. 1-{3-[(5,5-dimethyl-4,5-dihydro-1,3-thiazol-2-yl)amino]phenyl}ethanone has also been studied for its potential applications in drug delivery systems and as a biosensor for detecting different analytes.
Propriétés
IUPAC Name |
1-[3-[(5,5-dimethyl-4H-1,3-thiazol-2-yl)amino]phenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2OS/c1-9(16)10-5-4-6-11(7-10)15-12-14-8-13(2,3)17-12/h4-7H,8H2,1-3H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGIYTENWGQPFQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC2=NCC(S2)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{3-[(5,5-Dimethyl-4,5-dihydro-1,3-thiazol-2-yl)amino]phenyl}ethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 4-{[3-(1-naphthyl)acryloyl]amino}benzoate](/img/structure/B5765412.png)

![3-ethyl-2-{[2-(4-morpholinyl)-2-oxoethyl]thio}-4(3H)-quinazolinone](/img/structure/B5765438.png)
![1-[3-(4-fluorophenyl)acryloyl]indoline](/img/structure/B5765442.png)
![2-{[3-(4-morpholinyl)-3-oxopropyl]thio}-1,3-benzothiazole](/img/structure/B5765455.png)

![N'-[(cyclohexylacetyl)oxy]-4-methoxybenzenecarboximidamide](/img/structure/B5765468.png)
![4-chloro-2-[(5-chloro-2-methoxybenzoyl)amino]benzoic acid](/img/structure/B5765473.png)
![N'-{[(4-chloro-3-methylphenoxy)acetyl]oxy}-4-nitrobenzenecarboximidamide](/img/structure/B5765479.png)



![ethyl 4-[4-(methylsulfonyl)-1-piperazinyl]-1-piperidinecarboxylate](/img/structure/B5765504.png)
